Structural Isomer Differentiation: 2-(5-Methylpyridin-3-yl)prop-2-en-1-ol vs. 3-(5-Methylpyridin-3-yl)prop-2-en-1-ol
The target compound is a distinct structural isomer from its positional analog 3-(5-methylpyridin-3-yl)prop-2-en-1-ol (CAS 2229669-25-2). The target compound features a branched allylic alcohol (prop-2-en-1-ol) group, whereas the analog possesses a linear chain. This fundamental difference in molecular architecture is evident from their SMILES notations [1]. While experimental binding or activity data are not available for either isomer in public literature, their different spatial geometries guarantee distinct interactions with biological targets. In drug discovery, such seemingly small changes in the position of a double bond and a hydroxyl group can lead to orders-of-magnitude differences in binding affinity, as demonstrated by the 50-fold improvement in IC50 observed during optimization of CYP11B1 inhibitors where minor modifications to a related 5-methylpyridine core were made [2].
| Evidence Dimension | Molecular Architecture (Topological Fingerprint) |
|---|---|
| Target Compound Data | C=C(CO)c1cncc(C)c1 |
| Comparator Or Baseline | CC1=CC(=CN=C1)/C=C/CO |
| Quantified Difference | Different 2D topology; branched vs. linear side chain |
| Conditions | In silico structural analysis |
Why This Matters
This confirms that the compound is a unique chemical entity, not interchangeable with its positional isomer, which is critical for maintaining the integrity of SAR studies and chemical library design.
- [1] PubChem. 3-(5-Methylpyridin-3-yl)prop-2-en-1-ol. https://pubchem.ncbi.nlm.nih.gov/compound/89574329. View Source
- [2] Emmerich J, van Koppen CJ, Burkhart JL, et al. Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease. J Med Chem. 2017;60(12):5086-5098. View Source
